![molecular formula C19H17ClN4O3 B2438612 2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1171644-51-1](/img/structure/B2438612.png)
2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a chlorophenyl group, a furanyl group, and a pyrazolopyridinone group. These groups are common in many pharmaceuticals and could potentially confer various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in various types of non-covalent interactions, which could influence the compound’s physical properties and biological activities .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furanyl group could participate in electrophilic aromatic substitution reactions, while the pyrazolopyridinone group could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of solubility, melting point, and stability could be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Pharmaceutical Research
Anti-inflammatory Properties: The compound’s unique structure makes it a promising candidate for anti-inflammatory drug development. Researchers investigate its potential to inhibit inflammatory pathways and alleviate conditions such as arthritis, asthma, and autoimmune diseases .
Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .
Agrochemicals
- Pesticides and Herbicides : The compound’s structural features could be harnessed for designing novel pesticides and herbicides. Researchers study its efficacy in controlling pests, weeds, and plant diseases .
Resin and Polymer Industry
- Polymer Synthesis : The compound serves as a building block for synthesizing various polymers and resins. Its incorporation into polymer matrices enhances material properties such as mechanical strength, thermal stability, and chemical resistance .
Lacquers and Coatings
- Surface Coatings : Due to its stability and reactivity, this compound finds applications in lacquers and coatings. Researchers explore its use as a protective layer for metals, wood, and other substrates .
Green Chemistry
- Biomass-Derived Material : The compound’s origin from furfural, a biomass feedstock, aligns with sustainable and environmentally friendly practices. It contributes to the transition toward greener materials in various industries .
Other Potential Applications
- Photoreactions : Investigating the compound’s photoreactivity could reveal additional applications. Researchers explore its behavior under UV light and its potential in photodynamic therapy or photochemical processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-24-19-17(12(10-16(26)22-19)14-7-4-8-27-14)18(23-24)21-15(25)9-11-5-2-3-6-13(11)20/h2-8,12H,9-10H2,1H3,(H,22,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUSDWYRKIBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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